Cas no 566-75-6 (16-Keto 17b-Estradiol)

16-ケト17β-エストラジオールは、エストラジオールの代謝産物の一つであり、構造中に16位のケトン基と17位のβ水酸基を有するステロイド化合物です。この化合物は、エストロゲン受容体に対する親和性や代謝経路の研究において重要な役割を果たします。特に、ホルモン代謝や生体内でのエストロゲン活性の調節メカニズムを解明するための参照物質として有用です。高い純度と安定性を備えており、研究用途での再現性のある結果を得るために適しています。また、その特異的な構造は、標的分子としての応用可能性も示唆しています。

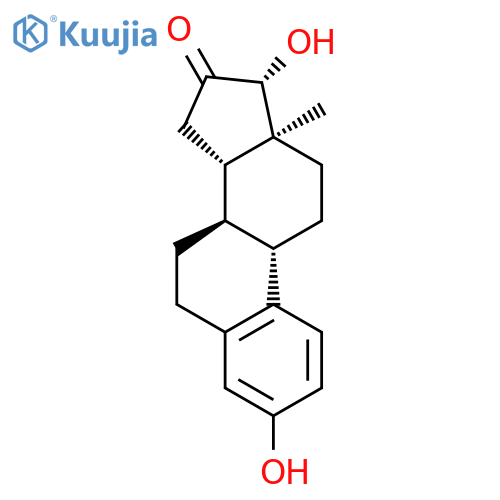

16-Keto 17b-Estradiol structure

商品名:16-Keto 17b-Estradiol

16-Keto 17b-Estradiol 化学的及び物理的性質

名前と識別子

-

- Estra-1,3,5(10)-trien-16-one,3,17-dihydroxy-, (17b)-

- 16-Keto 17β-Estradiol

- 1,3,5(10)-ESTRATRIEN-3,17-BETA-DIOL-16-ONE

- 16-KETO-17-ß-ESTRADIOL

- (8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-16-one

- DTXSID5040386

- ESTRA-1,3,5(10)-TRIEN-16-ONE, 3,17.BETA.-DIHYDROXY-

- NSC-51169

- 3,17beta-dihydroxyestra-1,3,5(10)-trien-16-one

- 16-Oxoestradiol-17b

- 6CE096RR70

- NSC 51169

- 16-Ketoestradiol

- (17R)-3,17.BETA.-DIHYDROXY-1,3,5(10)-ESTRATRIENE-16-ONE

- 16-Keto-17- beta -estradiol

- PD053504

- 16-Oxo-17b-estradiol

- KJDGFQJCHFJTRH-YONAWACDSA-N

- J108.088A

- 16-Keto 17?-Estradiol

- LMST02010047

- UNII-6CE096RR70

- (17beta)-3,17-dihydroxyestra-1(10),2,4-trien-16-one

- 16-Oxoestradiol

- Estra-1,3,5(10)-trien-16-one, 3,17-dihydroxy-, (17beta)-

- 16-keto-estriol

- (1R,3aS,3bR,9bS,11aS)-1,7-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-2-one

- 3,17b-Dihydroxyestra-1,3,5(10)-trien-16-one

- 16-KETO-17-BETA-ESTRADIOL

- Estra-1,3,5(10)-trien-16-one, 3,17-dihydroxy-, (17.beta.)-

- 1,3,5(10)-Estratriene-3,17b-diol-16-one

- Q27115859

- NS00122858

- 16-Oxo-17beta-estradiol

- 566-75-6

- CHEBI:34165

- Estra-1,5(10)-trien-16-one, 3,17-dihydroxy-, (17.beta.)-

- 16-Keto-17beta-estradiol

- 16-keto-17b-Estradiol

- SCHEMBL928512

- 16-Keto 17beta-Estradiol

- CHEMBL1627347

- 16-KETO-17.BETA.-ESTRADIOL

- NSC51169

- 3,17.BETA.-DIHYDROXYESTRA-1,3,5(10)-TRIEN-16-ONE

- Estra-1,3,5(10)-triene-3beta,17beta-diol-16-one

- 3,17-Dihydroxyestra-1,3,5(10)-trien-16-one #

- estra-1,3,5(10)-triene-3 beta-,17 beta-diol-16-one

- (8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta(a)phenanthren-16-one

- (17beta)-3,17-dihydroxyestra-1,3,5(10)-trien-16-one

- Estra-1,3,5(10)-trien-16-one, 3,17-dihydroxy-, (17beta)-(9CI)

- ESTRA-1,3,5(10)-TRIEN-16-ONE, 3,17BETA-DIHYDROXY-

- DTXCID3020386

- (17R)-3,17BETA-DIHYDROXY-1,3,5(10)-ESTRATRIENE-16-ONE

- 16-Keto 17b-Estradiol

-

- インチ: InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17+,18+/m1/s1

- InChIKey: KJDGFQJCHFJTRH-YONAWACDSA-N

- ほほえんだ: CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O

計算された属性

- せいみつぶんしりょう: 286.15700

- どういたいしつりょう: 286.15689456g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 0

- 複雑さ: 448

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 57.5Ų

じっけんとくせい

- PSA: 57.53000

- LogP: 2.78820

16-Keto 17b-Estradiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | K188750-1mg |

16-Keto 17b-Estradiol |

566-75-6 | 1mg |

$ 215.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-208868-5 mg |

16-Keto-17-β-estradiol, |

566-75-6 | 5mg |

¥7,822.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-208868A-100 mg |

16-Keto-17-β-estradiol, |

566-75-6 | 100MG |

¥14,854.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-208868A-100mg |

16-Keto-17-β-estradiol, |

566-75-6 | 100mg |

¥14854.00 | 2023-09-05 | ||

| 1PlusChem | 1P00EBRE-1mg |

1,3,5(10)-ESTRATRIEN-3,17-BETA-DIOL-16-ONE |

566-75-6 | ≥95% | 1mg |

$435.00 | 2023-12-16 | |

| A2B Chem LLC | AG67626-1mg |

1,3,5(10)-ESTRATRIEN-3,17-BETA-DIOL-16-ONE |

566-75-6 | ≥95% | 1mg |

$319.00 | 2024-04-19 | |

| TRC | K188750-10mg |

16-Keto 17b-Estradiol |

566-75-6 | 10mg |

$ 1654.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-208868-5mg |

16-Keto-17-β-estradiol, |

566-75-6 | 5mg |

¥7822.00 | 2023-09-05 |

566-75-6 (16-Keto 17b-Estradiol) 関連製品

- 566-76-7(16a-Hydroxy Estrone)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量